1,1,2-Trifluoro-1-propene
Overview
Description
1,1,2-Trifluoro-1-propene is an organic compound with the molecular formula C3H3F3 It is a fluorinated propene derivative, characterized by the presence of three fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoro-1-propene can be synthesized through several methods. One common approach involves the dehydrofluorination of 1,1,1-trifluoro-2-propanol. This reaction typically requires high temperatures and the presence of a strong acid, such as sulfuric acid, to facilitate the elimination of hydrogen fluoride .
Industrial Production Methods
Industrial production of this compound often involves the fluorination of 1,1,2,3-tetrachloropropene. This process uses a fluorination catalyst, such as a chromium-based catalyst, under controlled conditions to replace chlorine atoms with fluorine atoms .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trifluoro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with halogens and hydrogen halides.
Polymerization: It can act as a monomer in polymerization reactions to form high-performance polymer materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides such as hydrogen chloride, are used under ambient or slightly elevated temperatures.
Polymerization: Catalysts such as free radicals or transition metal complexes are used to initiate the polymerization process.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.
Addition Products: Halogenated or hydrogenated derivatives are formed.
Scientific Research Applications
1,1,2-Trifluoro-1-propene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,2-trifluoro-1-propene involves its interaction with various molecular targets. In chemical reactions, the fluorine atoms play a crucial role in stabilizing reaction intermediates and influencing the reactivity of the compound. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of derivatives, making them valuable in pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propene: Another fluorinated propene with similar properties but different reactivity due to the position of fluorine atoms.
1,1,2-Trichloro-3,3,3-trifluoro-1-propene: A chlorinated and fluorinated propene with distinct chemical behavior.
2,3,3,3-Tetrafluoropropene: A tetrafluorinated propene used as a refrigerant with different physical and chemical properties.
Uniqueness
1,1,2-Trifluoro-1-propene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .
Properties
IUPAC Name |
1,1,2-trifluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c1-2(4)3(5)6/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDLROYEAUMEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186392 | |
Record name | Trifluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32718-30-2 | |
Record name | Trifluoropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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